Fluorine Substitution Pattern: 3,4,5- vs. 2,4,6-Trifluorophenyl Regioisomers
The target compound bears a 3,4,5-trifluorophenyl substituent, which presents a symmetrical meta,para,meta fluorination pattern. Its closest regioisomer, ethyl 2-(2,4,6-trifluorophenyl)thiazole-4-carboxylate (CAS 1987035-05-1), bears an ortho,para,ortho fluorination pattern [1]. The 2,4,6-substitution introduces steric hindrance from the two ortho-fluorine atoms adjacent to the thiazole connection point, which can restrict rotational freedom of the aryl ring and alter conjugation. The 3,4,5-pattern preserves an unsubstituted ortho position, permitting greater conformational flexibility and potentially different binding mode accessibility. Both compounds share the molecular formula C12H8F3NO2S and molecular weight 287.26 g/mol, representing structural isomers with identical elemental composition but distinct spatial and electronic topologies .
| Evidence Dimension | Fluorine substitution position (regioisomerism) |
|---|---|
| Target Compound Data | 3,4,5-trifluorophenyl (meta,para,meta fluorination; unsubstituted ortho position adjacent to thiazole) |
| Comparator Or Baseline | Ethyl 2-(2,4,6-trifluorophenyl)thiazole-4-carboxylate (ortho,para,ortho fluorination; both ortho positions occupied) |
| Quantified Difference | No direct quantitative comparison available; class-level inference based on steric and electronic principles of fluorine regiochemistry |
| Conditions | Not applicable (structural comparison) |
Why This Matters
For procurement decisions in SAR campaigns, the fluorine substitution pattern dictates the conformational behavior and electronic surface of the molecule, making these regioisomers non-interchangeable despite identical molecular weight and formula.
- [1] PubChem Compound Database. Ethyl 2-(2,4,6-trifluorophenyl)thiazole-4-carboxylate; CAS 1987035-05-1. Molecular Formula C12H8F3NO2S; Molecular Weight 287.26 g/mol. National Center for Biotechnology Information. View Source
